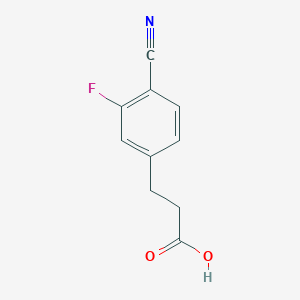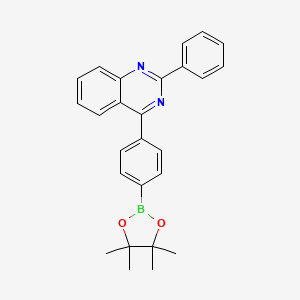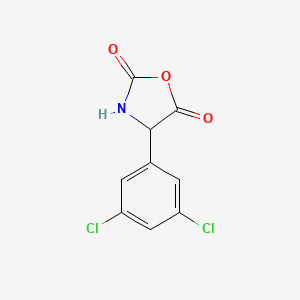
Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate is a compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of fluorine atoms in the phenyl ring enhances the compound’s chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of 2,4-difluoroaniline with thiocarbonyl diimidazole to form the thiadiazole ring. The carboxylate group is introduced through subsequent reactions involving carboxylation agents. The final step involves the lithiation of the carboxylate group using lithium reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-purity reagents and stringent reaction conditions ensures the consistent quality and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to thiadiazoline.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl ring and the thiadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiadiazoline derivatives.
Substitution: Various substituted thiadiazole derivatives.
Scientific Research Applications
Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes and receptors involved in inflammatory and cancer pathways.
Pathways: It can modulate signaling pathways such as the NF-κB and MAPK pathways, leading to anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-sulfonate
- Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-thiolate
Uniqueness
Lithium 5-(2,4-Difluorophenyl)-1,3,4-thiadiazole-2-carboxylate is unique due to its specific substitution pattern and the presence of the carboxylate group, which enhances its solubility and reactivity compared to other similar compounds.
This compound’s unique properties and diverse applications make it a valuable subject of study in various scientific fields.
Properties
Molecular Formula |
C9H3F2LiN2O2S |
|---|---|
Molecular Weight |
248.2 g/mol |
IUPAC Name |
lithium;5-(2,4-difluorophenyl)-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C9H4F2N2O2S.Li/c10-4-1-2-5(6(11)3-4)7-12-13-8(16-7)9(14)15;/h1-3H,(H,14,15);/q;+1/p-1 |
InChI Key |
OCCGTYDZYFSPCL-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1=CC(=C(C=C1F)F)C2=NN=C(S2)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Fluorobenzo[d][1,3]dioxole-5-carboxylic Acid](/img/structure/B13704369.png)




![1-[3,5-Bis(trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B13704391.png)
![4-Oxo-4H-pyrano[3,2-b]pyridine-2-carboxylic acid](/img/structure/B13704395.png)





![5-Chloro-2,9-dihydro-1H-pyrido[3,4-b]indol-1-one](/img/structure/B13704432.png)

